

Comparative Crystallographic Analysis of 4-Bromo-3,3-dimethylindolin-2-one Derivatives

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Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindolin-2-one

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A guide for researchers, scientists, and drug development professionals on the structural insights into a promising class of bioactive molecules.

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of **4-Bromo-3,3-dimethylindolin-2-one**. The indolin-2-one scaffold is a core component in a multitude of biologically active compounds, and understanding its three-dimensional structure is paramount for rational drug design and development. This document summarizes key crystallographic parameters, details the experimental methodologies for structure determination, and presents a logical workflow for X-ray crystallography.

Crystallographic Data Comparison

To date, a complete crystal structure for the parent compound, **4-Bromo-3,3-dimethylindolin-2-one**, is not publicly available. However, crystallographic data for a key derivative, 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one, provides valuable insights into the structural conformation of this family of molecules.

Below is a summary of the crystallographic data for this derivative, which serves as a benchmark for future comparative studies.



Parameter	4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo- 2H-chromen-3-yl)indolin-2-one[1]
Chemical Formula	C17H10BrNO5
Molecular Weight	388.17 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	a = 11.358(3) Å
b = 13.428(3) Å	
c = 10.360(2) Å	_
α = 90°	_
β = 113.307(3)°	_
y = 90°	_
Unit Cell Volume	1451.1(5) Å ³
Molecules per Unit Cell (Z)	4
Temperature	153 K

Experimental Protocols

The determination of the crystal structure of 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one involved the following key steps[1]:

- 1. Synthesis and Crystallization: The compound was synthesized by the reaction of 4-bromoindole-2,3-dione (4-bromoisatin) with 4-hydroxy-2H-chromen-2-one in water, catalyzed by triethylbenzylammonium chloride (TEBAC). Single crystals suitable for X-ray diffraction were obtained from this reaction mixture.
- 2. X-ray Data Collection: A suitable single crystal was mounted on a Rigaku Mercury diffractometer. The diffraction data were collected at a temperature of 153 K using Mo K α radiation (λ = 0.71073 Å). A multi-scan absorption correction was applied to the collected data.

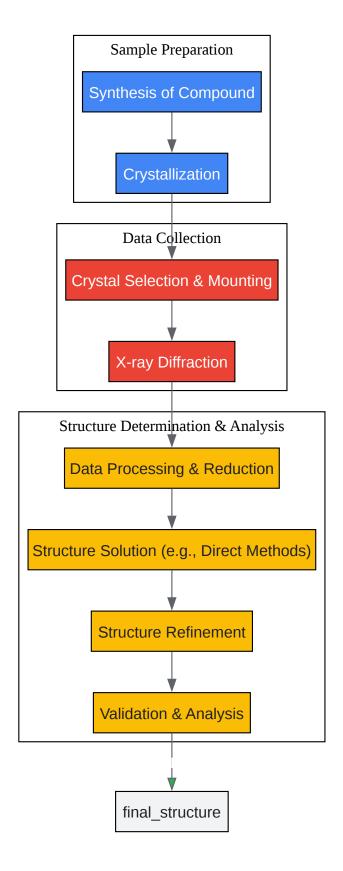


3. Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.

Visualization of the Crystallography Workflow

The following diagram illustrates the general workflow for X-ray crystallography, from sample preparation to the final structural analysis.





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A simplified workflow of the single-crystal X-ray diffraction process.



This guide will be updated as more crystallographic data for **4-Bromo-3,3-dimethylindolin-2-one** and its derivatives become available, allowing for a more comprehensive comparative analysis. The availability of additional structures will enable a deeper understanding of the structure-activity relationships within this important class of compounds.

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References

- 1. 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one PMC [pmc.ncbi.nlm.nih.gov]
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